molecular formula C17H15N5S B3007975 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile CAS No. 477868-64-7

2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile

Cat. No. B3007975
CAS RN: 477868-64-7
M. Wt: 321.4
InChI Key: DKYJLGTVJFVNGP-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile” is a chemical with the molecular formula C17H15N5S . It has a molecular weight of 321.4 .


Synthesis Analysis

The synthesis of such compounds often involves the Knoevenagel condensation, a reaction between active methylene and carbonylated compounds such as aldehydes and ketones . This reaction is commonly catalyzed by weak bases such as amines under homogeneous conditions .


Chemical Reactions Analysis

The Knoevenagel condensation is a key reaction involved in the synthesis of this compound . The proposed mechanism for the Knoevenagel condensation involves deprotonation of the active methylene compound by using a weak base, and subsequent attack of the resulting carbanion to the carbonyl group of the aldehyde or ketone, concluding with a water elimination step .


Physical And Chemical Properties Analysis

The compound has a boiling point of 544.5±60.0 °C and a density of 1.318±0.06 g/cm3 . Its pKa is predicted to be 5.05±0.40 .

Scientific Research Applications

properties

IUPAC Name

2-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c18-11-14(12-19)10-16-13-20-17(23-16)22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJLGTVJFVNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile

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